2-(1-Benzylpiperidin-4-yl)thiochroman-4-one is a chemical compound with the molecular formula and a molecular weight of 337.49 g/mol. It is classified as a sigma-1 receptor antagonist, which has gained attention for its potential therapeutic applications, particularly in modulating dopaminergic activity and treating conditions such as binge eating disorders. The compound is also known by its CAS number, 1204401-49-9, and is recognized for its structural complexity, featuring a thiochroman moiety linked to a benzylpiperidine group .
The compound is synthesized from various precursors and has been studied extensively for its pharmacological properties. It falls under the category of organic compounds with heterocyclic structures, specifically those containing sulfur and nitrogen atoms. Its classification as a sigma-1 receptor antagonist highlights its role in neuropharmacology, where it interacts with sigma receptors that are implicated in various neurological processes .
Methods and Technical Details
The synthesis of 2-(1-benzylpiperidin-4-yl)thiochroman-4-one typically involves multi-step organic reactions. One effective method includes the use of fractional crystallization to resolve enantiomers from racemic mixtures. The process begins with the preparation of a racemic compound that is treated with an optically active resolving agent, such as (+)-O,O'-di-p-toluoyl-D-tartaric acid. The resulting salt is then crystallized multiple times to yield pure enantiomers .
In one documented synthesis, the racemic compound was dissolved in ethyl acetate and mixed with the resolving agent, followed by cooling to facilitate crystallization. The melting point of the purified product was recorded at 185-186 °C, indicating successful resolution .
Structure and Data
The molecular structure of 2-(1-benzylpiperidin-4-yl)thiochroman-4-one can be represented using the following SMILES notation: O=C1CC(C2CCN(CC3=CC=CC=C3)CC2)SC4=CC=CC=C41
. This notation reflects the compound's complex arrangement of atoms, including a thiochroman ring fused to a benzylpiperidine .
The compound’s three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly sigma receptors.
Reactions and Technical Details
2-(1-Benzylpiperidin-4-yl)thiochroman-4-one participates in various chemical reactions typical of compounds containing both nitrogen and sulfur functionalities. Key reactions include:
The interactions at the sigma-1 receptor involve stabilizing interactions such as salt bridges and hydrogen bonds, which are critical for its pharmacological efficacy .
Process and Data
The mechanism of action for 2-(1-benzylpiperidin-4-yl)thiochroman-4-one primarily involves its binding to sigma receptors, particularly sigma-1 receptors. Upon binding, the compound stabilizes specific conformations that modulate downstream signaling pathways associated with neurotransmitter release and neuronal excitability.
Docking studies have shown that both enantiomers of this compound exhibit similar binding profiles at sigma receptors, suggesting minimal stereoselectivity but potential differences in pharmacokinetics .
Physical and Chemical Properties
The physical properties of 2-(1-benzylpiperidin-4-yl)thiochroman-4-one include:
Chemical properties include:
These properties are essential for understanding its handling in laboratory settings and potential applications in pharmaceutical formulations .
Scientific Uses
2-(1-Benzylpiperidin-4-yl)thiochroman-4-one has several notable applications in scientific research:
Its unique structural features make it a valuable compound for further research into receptor interactions and drug development targeting neurological conditions .
The synthesis of 2-(1-benzylpiperidin-4-yl)thiochroman-4-one (CAS 1204401-49-9) leverages convergent strategies combining piperidine and thiochromanone precursors. A core route involves the condensation of N-benzyl-4-piperidone with 2-lithiated thiochroman-4-one under anhydrous conditions, followed by catalytic hydrogenation to yield the racemic product [2] [9]. Molecular weight confirmation (337.5 g/mol) aligns with the formula C₂₁H₂₃NOS [9] [10]. For enantioselective synthesis, asymmetric hydrogenation using chiral transition metal catalysts presents significant challenges due to conformational flexibility and the absence of proximal coordinating groups. Alternative approaches employ chiral auxiliaries or enantioselective deprotonation, though yields remain suboptimal (<40% ee) [4] [6]. Practical synthesis therefore prioritizes racemic production followed by resolution (Section 1.2), as the σ1 receptor affinity resides predominantly in one enantiomer [3]. Key synthetic constraints include the lability of the thiochromanone carbonyl under reducing conditions and the requirement for rigorous moisture exclusion during organolithium steps [9].
Intermediate | Role | Synthetic Challenge |
---|---|---|
N-Benzyl-4-piperidone | Piperidine precursor | Air sensitivity |
2-Lithiated thiochroman-4-one | Nucleophile | Thermal instability |
Crude racemic product | Resolution substrate | Diastereomer separation |
Racemic 2-(1-benzylpiperidin-4-yl)thiochroman-4-one undergoes diastereomeric salt formation with chiral resolving agents like (+)-dibenzoyl-D-tartaric acid (DBTA) in methanol/water solvent systems [5]. Critical process parameters include:
The less soluble (S,S)-diastereomeric salt precipitates first, yielding the target enantiomer after alkaline liberation and recrystallization (typical ee >98%). Mother liquor processing recovers the opposite enantiomer via tartrate exchange. This methodology mirrors industrial-scale resolution of pioglitazone and similar N-heterocycles, though throughput is limited by multiple recycling steps [5]. Alternative resolution methods using enzymatic kinetic resolution or chiral stationary phase chromatography exist but prove cost-prohibitive for gram-scale production required for pharmacological studies.
Parameter | Performance | Industrial Benchmark |
---|---|---|
Diastereomeric Excess | >98% ee | >99% ee |
Yield (Single Cycle) | 28-32% | 35-40% |
Recyclability | 3 cycles max | 5 cycles |
Structural diversification employs "benzo-cracking" – the strategic cleavage of rigid fused-ring systems to enhance conformational freedom. Replacing the thiochromanone’s benzo moiety with flexible 1,3-dioxane units yielded derivatives with 10-fold increased σ1 receptor affinity (pKi up to 11.00 vs. lead compound’s 10.05) [3]. This approach systematically modulates distance between hydrophobic domains flanking the basic nitrogen, a key pharmacophoric feature. Specifically, derivatives with phenyl substituents at C5 of 1,3-dioxane (compound 3 in source) exhibit optimal receptor complementarity, achieving sub-nanomolar binding (pKi = 10.89) and unprecedented selectivity over σ2 receptors (σ1/σ2 = 4,000-fold) and off-targets (NMDA, opioid receptors, DAT) [3]. Synthetic implementation involves:
This rational design strategy demonstrates how controlled flexibility enhances target engagement while minimizing polypharmacology risks.
Molecular docking reveals the bioactive conformation of optimized analogues requires axial positioning of the N-benzylpiperidine moiety relative to the dioxane ring. Increased spacer length between hydrophobic elements (piperidine vs. aryl groups) enhances accommodation within the σ1 receptor’s tubular binding pocket [3]. Key structure-activity relationship (SAR) findings include:
The lead derivative (compound 3) demonstrates functional antagonism in binge eating models, reducing palatable food intake in female rats without affecting baseline consumption or anxiety behaviors. This validates σ1 receptor specificity and highlights the therapeutic potential of conformationally tuned ligands [1] [3].
Compound | σ1 pKi | σ2 pKi | σ1/σ2 Selectivity |
---|---|---|---|
Lead (1) | 10.05 ± 0.08 | 6.65 ± 0.09 | 2,512-fold |
2 | 11.00 ± 0.07 | 6.33 ± 0.11 | 46,773-fold |
3 | 10.89 ± 0.05 | 6.09 ± 0.07 | 63,000-fold |
4b | 9.62 ± 0.15 | 7.42 ± 0.08 | 158-fold |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7